molecular formula C15H8Br2INO2 B1684324 gw5074 CAS No. 220904-83-6

gw5074

Cat. No.: B1684324
CAS No.: 220904-83-6
M. Wt: 520.94 g/mol
InChI Key: LMXYVLFTZRPNRV-KMKOMSMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

GW5074, also known as Raf1 Kinase Inhibitor I, is a potent and selective inhibitor of c-Raf . c-Raf is a protein kinase that plays a key role in the regulation of cell division and differentiation .

Mode of Action

This compound inhibits the activity of c-Raf, a serine/threonine kinase . This inhibition is achieved by binding to the kinase, thereby preventing it from phosphorylating and activating downstream proteins in the MAPK/ERK pathway . Interestingly, treatment with this compound allows for the accumulation of activating modifications on both c-Raf and B-Raf .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . By inhibiting c-Raf, this compound disrupts this pathway, which is critical for cell proliferation and survival .

Result of Action

The inhibition of c-Raf by this compound has several cellular effects. It has been shown to increase the expression of key AD-associated microglial molecules known to modulate phagocytosis: TYROBP, SIRPβ1, and TREM2 . This suggests that this compound could potentially be used as a therapeutic for Alzheimer’s disease by targeting microglia . Additionally, this compound has been found to have neuroprotective effects for cerebellar granule cells and cortical neurons .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. In a study, the combination of this compound and sorafenib significantly induced necrotic death in various cancer cells in vivo . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW 5074 involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 5-iodoindolin-2-one. The reaction typically proceeds under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the condensation, resulting in the formation of GW 5074 .

Industrial Production Methods: Industrial production of GW 5074 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: GW 5074 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized oxindole compounds .

Comparison with Similar Compounds

Comparison: GW 5074 is unique in its high selectivity for c-Raf kinase over other kinases such as cyclin-dependent kinases (CDKs) and p38 MAP kinase. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, GW 5074 has shown neuroprotective effects, which are not commonly observed with other c-Raf inhibitors .

Properties

IUPAC Name

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXYVLFTZRPNRV-KMKOMSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421368
Record name 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220904-83-6, 1233748-60-1
Record name 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-5074, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW-5074, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gw5074
Reactant of Route 2
Reactant of Route 2
gw5074
Reactant of Route 3
gw5074
Reactant of Route 4
Reactant of Route 4
gw5074
Reactant of Route 5
Reactant of Route 5
gw5074
Reactant of Route 6
Reactant of Route 6
gw5074
Customer
Q & A

Q1: What are the downstream effects of GW5074 treatment?

A1: The downstream effects of this compound vary depending on the cell type and context. In neuronal cells, it has been shown to:

  • Inhibit the expression of activating transcription factor-3 (ATF-3), a protein implicated in apoptosis. []
  • Activate the B-Raf/MEK/ERK pathway, leading to neuroprotection. []
  • Increase microglial phagocytic activities, potentially beneficial in Alzheimer’s disease. []
  • Potentiation of sorafenib cytotoxicity in colorectal cancer cells, impacting mitochondrial functions. []
  • Inhibition of enterovirus replication, potentially by targeting viral protein 3A. []
  • Inhibition of smooth muscle contraction by regulating calcium sensitization. []

Q2: Does this compound always inhibit the Raf/MEK/ERK pathway?

A2: Not necessarily. While this compound can inhibit c-Raf in vitro and has shown to impact the Raf/MEK/ERK pathway in some cell types [, , , ], its interaction with B-Raf in neuronal cultures leads to activation rather than inhibition of this pathway. []

Q3: Does this compound influence cell survival?

A3: Yes, this compound has demonstrated both pro-survival and pro-death effects depending on the cell type and context:

  • Neuroprotective: Protects neurons against various insults like low potassium, MPP+, methylmercury, and oxidative stress. [] It also shows efficacy in an animal model of Huntington's disease. []
  • Anti-cancer: Exhibits synergistic cytotoxicity with sorafenib in colorectal cancer cells. []
  • Pro-apoptotic: Induces apoptosis in CLL cell lines and primary cells. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H8Br2INO2, and its molecular weight is 508.94 g/mol.

A4: The provided research articles primarily focus on the biological activities and signaling pathways related to this compound. Detailed information on its material compatibility, catalytic properties, or computational modeling is not included in these studies.

Q5: How do structural modifications of this compound affect its activity?

A5: Studies exploring structural analogs of this compound have revealed valuable insights into its SAR:

  • 3′-Substituted indolin-2-one core: This structural motif appears crucial for neuroprotection, as evidenced by the activity of various analogs. []
  • Substituent variations: Modifications at the 3-position of the indolinone ring significantly influence potency and toxicity. For instance, some analogs exhibited enhanced neuroprotection and reduced toxicity compared to this compound. []

A5: The provided research articles primarily focus on the biological activities and signaling pathways related to this compound. Specific details regarding its stability, formulation, SHE regulations, analytical methodologies, or quality control are not extensively discussed in these studies.

Q6: What is known about the absorption and bioavailability of this compound?

A6: this compound exhibits poor absorption, and increasing the dosage does not proportionally increase its bioavailability. [] Efforts are underway to improve its solubility and bioavailability, including the development of new salt forms. []

Q7: What in vitro models have been used to study this compound?

A7: Various in vitro models have been employed, including:

  • Primary neuronal cultures: Cerebellar granule neurons, cortical neurons []
  • Immortalized cell lines: PC12 cells [], HEK293T cells [], HL-60 cells [], A549 cells [, ], RAW 264.7 macrophages []
  • Human monocyte-derived microglia-like (MDMi) cells []

Q8: What in vivo models have been used to study this compound?

A8: In vivo studies have been conducted in:

  • Rodent models of neurodegeneration: Huntington's disease model [], Parkinson's disease model []
  • Mouse model of hyperlipidemia []
  • Galleria mellonella infection model []

Q9: Have there been any clinical trials with this compound?

A9: Yes, a phase I clinical trial has been conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with sorafenib for patients with advanced refractory solid tumors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.